molecular formula C14H8Cl2OS B12993898 2-(3,4-Dichlorobenzoyl)thiobenzaldehyde

2-(3,4-Dichlorobenzoyl)thiobenzaldehyde

Cat. No.: B12993898
M. Wt: 295.2 g/mol
InChI Key: SRFHBIRTKOQUKO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)thiobenzaldehyde is an organic compound that features a benzoyl group substituted with two chlorine atoms at the 3 and 4 positions, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)thiobenzaldehyde typically involves the reaction of 3,4-dichlorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dichlorobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The thiobenzaldehyde moiety may also interact with thiol groups in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoyl chloride: A precursor in the synthesis of 2-(3,4-Dichlorobenzoyl)thiobenzaldehyde.

    2,4-Dichlorobenzoyl chloride: Another dichlorinated benzoyl compound with similar reactivity.

    2-(3,4-Dichlorobenzoyl)benzoic acid: A structurally related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both a benzoyl group and a thiobenzaldehyde moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H8Cl2OS

Molecular Weight

295.2 g/mol

IUPAC Name

2-(3,4-dichlorobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H8Cl2OS/c15-12-6-5-9(7-13(12)16)14(17)11-4-2-1-3-10(11)8-18/h1-8H

InChI Key

SRFHBIRTKOQUKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=S)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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